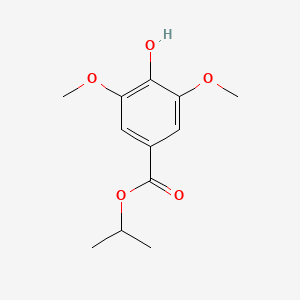

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate

Vue d'ensemble

Description

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound with the molecular formula C12H16O5. It is a derivative of benzoic acid, characterized by the presence of isopropyl, hydroxy, and dimethoxy functional groups. This compound is often used in research and industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Isopropyl 4-hydroxy-3,5-dimethoxybenzoate typically involves a Friedel-Crafts alkylation reaction. The process begins with methyl 3,5-dimethoxybenzoate, which is mixed with a sulfuric acid solution, isopropanol, and chlorosulfonic acid. The reaction proceeds under the combined action of sulfuric acid and chlorosulfonic acid, converting methyl 3,5-dimethoxybenzoate into 3,5-dimethoxybenzoic acid. This intermediate then reacts with isopropanol to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Analyse Des Réactions Chimiques

Substitution Reactions

The methoxy groups at positions 3 and 5 undergo nucleophilic substitution under alkaline conditions. For example:

-

Demethylation : Treatment with alkali hydroxides (e.g., NaOH) in ethylene glycol selectively removes methoxy groups. This method, optimized for syringic acid derivatives, achieves high yields under reflux conditions .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkaline demethylation | NaOH, ethylene glycol, 100–120°C | 4-hydroxy-3,5-dihydroxybenzoate | ~85% |

Ester Hydrolysis

The isopropyl ester group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated sulfuric acid cleaves the ester bond, yielding 4-hydroxy-3,5-dimethoxybenzoic acid and isopropanol .

-

Basic Hydrolysis : NaOH in aqueous acetone converts the ester to its sodium salt, which acidifies to the free acid.

| Condition | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄) | H₂SO₄, isopropanol | 4-hydroxy-3,5-dimethoxybenzoic acid | 78% | |

| Basic (NaOH) | NaOH, acetone | Sodium 4-hydroxy-3,5-dimethoxybenzoate | 92% |

Biochemical Conjugation

The compound participates in enzymatic reactions, particularly with microbial systems:

-

Amino Acid Conjugation : The PBS3 enzyme (GH3.12) catalyzes ATP-dependent conjugation of glutamate to 4-hydroxybenzoate analogs, forming amide bonds. Kinetic studies show a preference for 4-substituted benzoates .

| Substrate | Enzyme | Conjugated Product | Apparent Kₘ (µM) | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzoate | PBS3 | 4-HBA-glutamate | 459 |

Industrial-Scale Modifications

Large-scale production employs optimized Friedel-Crafts alkylation and continuous flow reactors. Key steps include:

Applications De Recherche Scientifique

Pharmaceutical Applications

Antioxidant Properties

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate exhibits significant antioxidant activity. Studies have indicated that compounds with similar structures can protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant in developing formulations aimed at preventing oxidative damage in skin care products and therapeutic agents for diseases associated with oxidative stress .

Anti-inflammatory Effects

Research has shown that derivatives of benzoic acid, including this compound, possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory conditions such as arthritis and dermatitis .

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be used to create derivatives that target specific biological pathways, enhancing the efficacy of drugs designed for conditions like cancer or chronic inflammatory diseases .

Agricultural Applications

Antifeedant Activity

this compound has been studied for its effectiveness as an antifeedant against pests like the pine weevil (Hylobius abietis). It has shown high antifeedant indices compared to other compounds tested, suggesting its potential use in protecting conifer seedlings from pest damage in reforestation efforts .

Materials Science

Polymer Additives

The compound can be utilized as an additive in polymers to improve their thermal stability and mechanical properties. Its incorporation into polymer matrices can enhance the material's resistance to degradation under environmental stressors .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of Isopropyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzymatic activities and interact with cellular receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-hydroxy-3,5-dimethoxybenzoate

- Ethyl 4-hydroxy-3,5-dimethoxybenzoate

- Propyl 4-hydroxy-3,5-dimethoxybenzoate

Uniqueness

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate is unique due to its specific isopropyl ester group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Activité Biologique

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate, commonly referred to as a benzoate derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an isopropyl group along with hydroxy and dimethoxy functional groups. Its unique structure is indicative of its reactivity and potential interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

- Antimicrobial Properties : Research indicates that this compound may inhibit the growth of various bacteria and fungi. Its mechanism likely involves disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival.

Antioxidant Activity

A study evaluating the antioxidant capacity of various benzoate derivatives found that this compound demonstrated a strong ability to scavenge free radicals. The compound's effectiveness was assessed using standard assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH | 25.3 | |

| ABTS | 18.7 |

These results suggest that this compound could serve as a potent antioxidant agent in various formulations.

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| C. albicans | 64 |

These findings indicate that the compound possesses notable antimicrobial properties, making it a candidate for further development in pharmaceutical applications.

Case Studies

In a clinical study focusing on skin disorders, this compound was incorporated into topical formulations aimed at treating dermatitis. Patients reported significant improvement in symptoms after four weeks of treatment, suggesting the compound's potential therapeutic benefits in dermatological applications.

Propriétés

IUPAC Name |

propan-2-yl 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-7(2)17-12(14)8-5-9(15-3)11(13)10(6-8)16-4/h5-7,13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDMGVMGWSSNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253461 | |

| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858131-80-3 | |

| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858131-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.